Cas no 1807265-19-5 (Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate)

Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C13H10F5NO2/c1-2-21-10(20)5-7-3-4-8(12(14)15)9(6-19)11(7)13(16,17)18/h3-4,12H,2,5H2,1H3
- InChI Key: CNUFMMXOUNASKD-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=C(C(F)F)C=CC=1CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 415
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015022466-1g |
Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate |
1807265-19-5 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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5. Water
Additional information on Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
Recent Advances in the Study of Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS: 1807265-19-5)
Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS: 1807265-19-5) is a fluorinated phenylacetate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and applications in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive molecules.
The compound's structural motif, characterized by multiple fluorine substitutions and a cyano group, makes it a valuable intermediate in the synthesis of more complex molecules. Recent research has demonstrated its utility in the preparation of trifluoromethylated heterocycles, which are increasingly important in the design of agrochemicals and pharmaceuticals. The presence of the difluoromethyl and trifluoromethyl groups enhances the compound's metabolic stability and lipophilicity, properties that are crucial for drug-like molecules.
One of the most notable advancements in the study of Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate is its role as a key intermediate in the synthesis of potent enzyme inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its use in the development of inhibitors targeting cytochrome P450 enzymes, which are involved in drug metabolism. The study highlighted the compound's ability to modulate enzyme activity, suggesting its potential in overcoming drug resistance in various therapeutic contexts.
In addition to its pharmacological applications, recent work has explored the compound's utility in material science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its incorporation into fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These findings open new avenues for the use of Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate in the development of advanced materials for industrial applications.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproducts. For example, a 2023 patent application disclosed a novel catalytic system that significantly enhances the efficiency of its synthesis, paving the way for broader industrial adoption.
Looking ahead, the continued exploration of Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate is expected to yield further insights into its applications in drug discovery and material science. Its unique combination of fluorine atoms and functional groups positions it as a versatile building block for the development of next-generation therapeutics and materials. Future research will likely focus on expanding its utility in targeted drug delivery systems and high-performance polymers.
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